molecular formula C5H5ClOS B1530541 (4-Chlorothiophen-2-yl)methanol CAS No. 233280-30-3

(4-Chlorothiophen-2-yl)methanol

Cat. No. B1530541
M. Wt: 148.61 g/mol
InChI Key: ZITLTSGBFHFCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorothiophen-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS and a molecular weight of 148.6106 . It is also known by other names such as "4-chlorothenyl alcohol" .

Scientific Research Applications

Antihypertensive Drug Research

  • Losartan Characterization : A study by Tessler and Goldberg (2004) provides a detailed characterization of Losartan, an antihypertensive drug, which includes 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-bi­phenyl-4-yl­methyl]-1H-imidazole-5-methanol. The study reveals a perfectly ordered structure, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).

Molecular Synthesis and Characterization

  • Synthesis of Novel Compounds : Shahana and Yardily (2020) synthesized and characterized novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone. Their study included structural optimization and vibrational spectra interpretation using density functional theory calculations (Shahana & Yardily, 2020).

Crystal Structure Analysis

  • Trityl Losartan : A study on Trityl Losartan by Sieroń et al. (2004) provides insights into the crystal structure of this compound, highlighting differences in molecular orientations and intermolecular hydrogen bonding (Sieroń et al., 2004).

Catalysis and Chemical Reactions

  • Aldol-Type Reactions : Masuyama et al. (1992) explored aldol-type reactions, specifically the addition of N-chlorosuccinimide to various compounds, revealing high yields of certain products in specific conditions (Masuyama et al., 1992).

Gas-Phase Reactions

  • Gas-phase Reaction of 2-Chlorothiophene with Hydrogen Sulfide : Deryagina et al. (2002) studied the effect of alcohols on the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide, uncovering enhanced reactivity and selectivity under certain conditions (Deryagina et al., 2002).

Antioxidant Potential

  • Structural Correlation and Antioxidant Potential : Kumar et al. (2013) synthesized novel heterocyclic chalcone analogues, exploring their antioxidant potential and structural impacts. Their findings indicate varying antioxidant activities based on structural differences (Kumar et al., 2013).

Safety And Hazards

The safety data sheet for “(4-Chlorothiophen-2-yl)methanol” suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(4-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLTSGBFHFCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorothiophen-2-yl)methanol

CAS RN

233280-30-3
Record name (4-chlorothiophen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorothiophen-2-yl)methanol
Reactant of Route 2
(4-Chlorothiophen-2-yl)methanol
Reactant of Route 3
(4-Chlorothiophen-2-yl)methanol
Reactant of Route 4
(4-Chlorothiophen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Chlorothiophen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Chlorothiophen-2-yl)methanol

Citations

For This Compound
3
Citations
H Igawa, M Takahashi, M Shirasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
Melanin-concentrating hormone (MCH) is an attractive target for antiobesity agents, and numerous drug discovery programs are dedicated to finding small-molecule MCH receptor 1 (…
Number of citations: 10 www.sciencedirect.com
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.